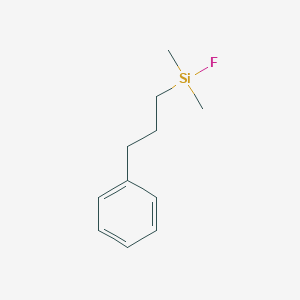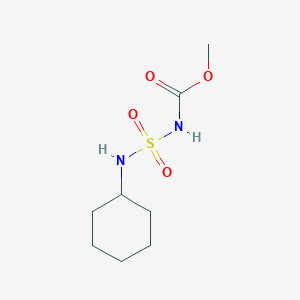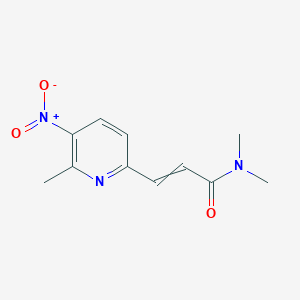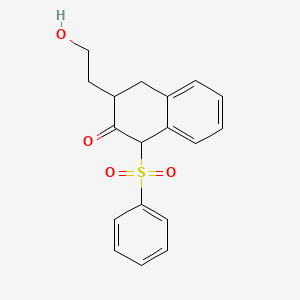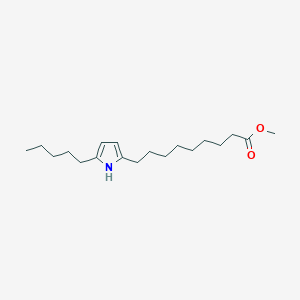![molecular formula C14H18FIO3 B14380211 1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene CAS No. 90157-04-3](/img/structure/B14380211.png)
1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene typically involves multi-step organic reactions. The process begins with the preparation of the fluorobenzene ring, followed by the introduction of the ethoxyethoxy group and the iodinated butenyl chain. Common reagents used in these reactions include ethyl iodide, sodium ethoxide, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Analyse Des Réactions Chimiques
1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the iodinated butenyl chain.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluorobenzene ring, with common reagents including halogens and nitrating agents. .
Applications De Recherche Scientifique
1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of molecular interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene involves its interaction with molecular targets through various pathways. The compound can undergo electrophilic aromatic substitution reactions, where the fluorobenzene ring acts as an electron-rich site for electrophiles. Additionally, the ethoxyethoxy and iodinated butenyl groups can participate in nucleophilic substitution and other reactions, influencing the compound’s overall reactivity and interactions .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene stands out due to its unique combination of functional groups. Similar compounds include:
Fluorobenzene: A simpler structure with only a fluorine substituent on the benzene ring.
Iodobenzene: Contains an iodine substituent on the benzene ring, lacking the ethoxyethoxy and butenyl groups.
Ethoxybenzene: Features an ethoxy group on the benzene ring but lacks the iodine and butenyl substituents
Propriétés
Numéro CAS |
90157-04-3 |
|---|---|
Formule moléculaire |
C14H18FIO3 |
Poids moléculaire |
380.19 g/mol |
Nom IUPAC |
1-[2-(1-ethoxyethoxy)-4-iodobut-3-enoxy]-4-fluorobenzene |
InChI |
InChI=1S/C14H18FIO3/c1-3-17-11(2)19-14(8-9-16)10-18-13-6-4-12(15)5-7-13/h4-9,11,14H,3,10H2,1-2H3 |
Clé InChI |
MBEZLFSZJDYNGI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OC(COC1=CC=C(C=C1)F)C=CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


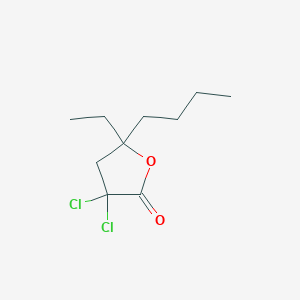
![1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone](/img/structure/B14380132.png)
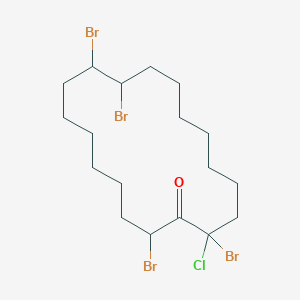
![1-[4-(5-Amino-2-methyl-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14380143.png)


![2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14380167.png)
![5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14380173.png)
